7-Thia-1-azaspiro[3.5]nonane
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Overview
Description
7-Thia-1-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structure with a sulfur and nitrogen atom incorporated into a nonane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thia-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the desired spirocyclic structure . The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
7-Thia-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiols or amines, depending on the reagents used.
Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Thia-1-azaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Thia-1-azaspiro[3.5]nonane, particularly in its role as a FAAH inhibitor, involves the inhibition of the enzyme’s active site. The compound binds to the enzyme, preventing the hydrolysis of fatty acid amides, which are involved in various physiological processes . This inhibition can lead to increased levels of endocannabinoids, resulting in potential therapeutic effects such as pain relief and reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: Lacks the sulfur atom, making it less versatile in certain chemical reactions.
1-Oxa-8-azaspiro[4.5]decane: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
7-Thia-1-azaspiro[3.5]nonane is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C7H13NS |
---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
7-thia-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NS/c1-4-8-7(1)2-5-9-6-3-7/h8H,1-6H2 |
InChI Key |
PVCAOJSCFWOICP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CCSCC2 |
Origin of Product |
United States |
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